3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate

Catalog No.
S2702737
CAS No.
931954-29-9
M.F
C20H14N2O5
M. Wt
362.341
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-...

CAS Number

931954-29-9

Product Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate

Molecular Formula

C20H14N2O5

Molecular Weight

362.341

InChI

InChI=1S/C20H14N2O5/c1-11-3-5-13(6-4-11)18-21-19(27-22-18)16-9-14-7-8-15(25-12(2)23)10-17(14)26-20(16)24/h3-10H,1-2H3

InChI Key

VKTNMCFICULZAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O

solubility

not available

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound characterized by its unique structural features. It consists of a 2H-chromen-7-yl acetate moiety fused with a 1,2,4-oxadiazole ring and a 4-methylphenyl group. The molecular formula for this compound is C20H14N2O5, and it has a molecular weight of approximately 362.3 g/mol .

The oxadiazole ring is known for its diverse biological activities, and the incorporation of the 4-methylphenyl group enhances its potential applications in medicinal chemistry. The chromenone structure contributes to the compound's stability and reactivity, making it an interesting candidate for further research in drug development.

The chemical behavior of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate can be explored through various reactions typical for its functional groups:

  • Hydrolysis: The acetate group can undergo hydrolysis to yield the corresponding acid and alcohol.
  • Reduction: The oxadiazole can be reduced to yield amine derivatives.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility as a precursor for synthesizing other derivatives with potentially enhanced biological activity.

Compounds containing oxadiazole rings have been extensively studied for their biological properties. Research indicates that 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate may exhibit:

  • Antimicrobial Activity: Potential against various bacterial strains.
  • Antitumor Properties: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways.

These activities are attributed to the synergistic effects of the oxadiazole and chromenone moieties, which are known for their bioactive properties .

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate typically involves several key steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with appropriate carboxylic acids or esters under acidic conditions.
  • Coupling with Chromenone: The synthesized oxadiazole derivative is then reacted with a chromenone derivative in the presence of an acid catalyst to form the final compound.
  • Acetylation: The final step involves acetylation of the hydroxyl group on the chromenone to yield the acetate derivative.

These methods can be optimized based on available reagents and desired yields .

The unique structure of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate presents several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Biological Research: Useful in studying mechanisms of action related to inflammation and cancer biology.
  • Material Science: Potential use in developing new materials with specific optical or electronic properties due to its conjugated system.

Interaction studies involving 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with:

  • Enzymatic Targets: Inhibition studies indicate potential activity against specific enzymes involved in cancer metabolism.
  • Receptors: Binding affinity studies reveal interactions with certain G-protein coupled receptors that could mediate its biological effects.

These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromenSimilar oxadiazole and chromenone structureExhibits different solubility and bioactivity profiles
4-(3-acetylphenyl)-1,2,4-thiadiazoleContains thiadiazole instead of oxadiazoleKnown for distinct antimicrobial properties
5-(4-chlorophenyl)-1,3,4-thiadiazoleThiadiazole ring with halogen substitutionEnhanced biological activity against specific pathogens

These comparisons illustrate the uniqueness of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen–7–yl acetate in terms of its specific structural features and potential applications in medicinal chemistry .

XLogP3

3.6

Dates

Last modified: 08-16-2023

Explore Compound Types